molecular formula C21H20FN3O2S B2612302 N1-(3-fluorophenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide CAS No. 894017-92-6

N1-(3-fluorophenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide

Cat. No. B2612302
CAS RN: 894017-92-6
M. Wt: 397.47
InChI Key: SZOBKBCMQUUTIV-UHFFFAOYSA-N
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Description

“N1-(3-fluorophenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide” is a complex organic compound. It contains a fluorophenyl group, a methyl group, a thiazolyl group, and an oxalamide group. These groups are common in many bioactive compounds and pharmaceuticals .

Scientific Research Applications

Synthesis and Structure

The compound is synthesized by reacting two precursors: 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions. The resulting compound is N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine . Its structure is characterized by IR, 1H-NMR, 13C-NMR, and mass spectral data.

Antibacterial Activity

In vitro studies have evaluated the antibacterial activity of this compound against Staphylococcus aureus and Chromobacterium violaceum. Understanding its antimicrobial properties is crucial for potential therapeutic applications .

Thiazole Chemistry and Drug Development

Thiazole scaffolds play a vital role in drug development. Several drugs, including antiretrovirals (e.g., Ritonavir), antineoplastics (e.g., Bleomycin and Tiazofurin), and antimicrobials (e.g., Sulfathiazole), are derived from thiazole chemistry. Notably, Nitazoxanide, an effective antimicrobial against H. pylori, demonstrates no cross-resistance to metronidazole .

Other Applications

Beyond antibacterial properties, thiazole derivatives have shown promise in treating various conditions:

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many compounds with similar structures have diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects .

properties

IUPAC Name

N'-(3-fluorophenyl)-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S/c1-13-5-3-6-15(11-13)21-24-14(2)18(28-21)9-10-23-19(26)20(27)25-17-8-4-7-16(22)12-17/h3-8,11-12H,9-10H2,1-2H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOBKBCMQUUTIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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